molecular formula C21H30N6O B6955295 N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-imidazol-1-ylpiperidine-1-carboxamide

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-imidazol-1-ylpiperidine-1-carboxamide

Cat. No.: B6955295
M. Wt: 382.5 g/mol
InChI Key: RUAFWHRMCZPEKY-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-imidazol-1-ylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-imidazol-1-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O/c1-2-24-13-15-25(16-14-24)20-6-4-3-5-19(20)23-21(28)26-10-7-18(8-11-26)27-12-9-22-17-27/h3-6,9,12,17-18H,2,7-8,10-11,13-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAFWHRMCZPEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2NC(=O)N3CCC(CC3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-imidazol-1-ylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with a suitable aromatic amine, such as 4-ethylpiperazine, the compound undergoes a nucleophilic substitution reaction to introduce the piperazine ring.

    Imidazole Introduction: The imidazole ring is introduced through a cyclization reaction involving a suitable precursor, such as an imidazole derivative.

    Coupling Reaction: The final step involves coupling the imidazole and piperazine derivatives with a carboxamide group using reagents like carbodiimides under mild conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the imidazole ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Introduction of halogenated or nitrated aromatic derivatives.

Scientific Research Applications

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-imidazol-1-ylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-imidazol-1-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • N-[2-(4-methylpiperazin-1-yl)phenyl]-4-imidazol-1-ylpiperidine-1-carboxamide
  • N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-pyridin-1-ylpiperidine-1-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the piperazine ring or the imidazole ring can significantly alter the compound’s properties.
  • Biological Activity: Variations in the structure can lead to differences in binding affinity and specificity for molecular targets, resulting in unique biological activities.
  • Chemical Reactivity: The reactivity of the compound can be influenced by the nature of the substituents, affecting the types of reactions it can undergo and the conditions required.

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